1-(4-methylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
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Overview
Description
1-(4-methylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a thiadiazole moiety, and a carboxamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the thiadiazole moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis may involve the use of Friedel-Crafts acylation to introduce the 4-methylphenyl group, followed by cyclization reactions to form the pyrrolidine and thiadiazole rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-methylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one
- 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol
- 1-(4-methoxyphenyl)pentan-3-yl hydrogen sulfate
Uniqueness
Compared to similar compounds, 1-(4-methylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C19H24N4O2S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H24N4O2S/c1-4-13(5-2)18-21-22-19(26-18)20-17(25)14-10-16(24)23(11-14)15-8-6-12(3)7-9-15/h6-9,13-14H,4-5,10-11H2,1-3H3,(H,20,22,25) |
InChI Key |
VBKJTQAGCKWWMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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